molecular formula C8H6N4 B1523653 5-Amino-1H-indazole-4-carbonitrile CAS No. 1167056-70-3

5-Amino-1H-indazole-4-carbonitrile

Cat. No.: B1523653
CAS No.: 1167056-70-3
M. Wt: 158.16 g/mol
InChI Key: PHWKPUJXIFKWBL-UHFFFAOYSA-N
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Description

5-Amino-1H-indazole-4-carbonitrile is a heterocyclic compound that features an indazole core structure. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group at the 5-position and a cyano group at the 4-position of the indazole ring makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-indazole-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-cyano-3-nitrobenzaldehyde with hydrazine hydrate under reflux conditions can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the indazole core, followed by functional group modifications to introduce the amino and cyano groups .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5-amino-1H-indazole-4-carboxylic acid, while reduction can produce 5-amino-1H-indazole-4-ethylamine .

Scientific Research Applications

5-Amino-1H-indazole-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and cyano groups play crucial roles in binding to active sites of enzymes and receptors. This binding can inhibit or activate biological processes, leading to therapeutic effects. For example, the compound may inhibit kinase enzymes involved in cancer cell proliferation, thereby exerting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1H-indazole-3-carbonitrile
  • 5-Amino-1H-indazole-4-carboxamide
  • 5-Amino-1H-indazole-4-carboxylic acid

Uniqueness

5-Amino-1H-indazole-4-carbonitrile is unique due to the specific positioning of the amino and cyano groups on the indazole ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for medicinal chemistry research. Compared to similar compounds, it may exhibit different binding affinities and selectivities for biological targets, leading to varied therapeutic potentials .

Properties

IUPAC Name

5-amino-1H-indazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-3-5-6-4-11-12-8(6)2-1-7(5)10/h1-2,4H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWKPUJXIFKWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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